

An In-depth Technical Guide to N-(3-Methylbutyl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-Methylbutyl)acetamide

Cat. No.: B088304

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-(3-Methylbutyl)acetamide**, also known as N-isopentylacetamide, a secondary carboxylic acid amide with applications in chemical ecology and potential for further investigation in various scientific fields. The document details its chemical structure, physicochemical properties, synthesis protocols, and analytical characterization.

Chemical Identity and Properties

N-(3-Methylbutyl)acetamide is an organic compound belonging to the acetamide class.^{[1][2]} It consists of a 3-methylbutyl group attached to the nitrogen atom of an acetamide moiety.^[3]

Structural Formula:

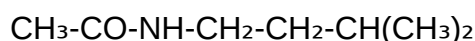


Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	N-(3-methylbutyl)acetamide[4]
Synonyms	N-Isopentylacetamide, Isoamyl acetamide[4][5]
CAS Number	13434-12-3[4][5]
Molecular Formula	C ₇ H ₁₅ NO[4][5]
Molecular Weight	129.20 g/mol [4]
InChI Key	XWDCLPNMPBQWCW-UHFFFAOYSA-N[4][5]
Canonical SMILES	CC(C)CCNC(=O)C[4]

Table 2: Physicochemical Properties

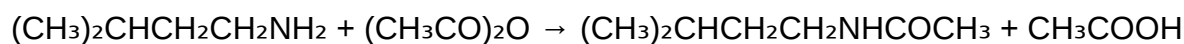
Property	Value	Source
Boiling Point	217.1 °C at 760 mmHg	LookChem[6]
Flash Point	116.4 °C	LookChem[6]
Density	0.859 g/cm ³	LookChem[6]
Vapor Pressure	0.135 mmHg at 25°C	LookChem[6]
Water Solubility	8839 mg/L at 25 °C (estimated)	The Good Scents Company
logP	1.55950	LookChem[6]
Hydrogen Bond Donor Count	1	LookChem[6]
Hydrogen Bond Acceptor Count	1	LookChem[6]

Experimental Protocols

The synthesis of **N-(3-Methylbutyl)acetamide** is typically achieved through the N-acylation of 3-methyl-1-butylamine with an acetylating agent such as acetic anhydride.[3] The following

protocol is adapted from a documented procedure for a structural isomer and is applicable for this synthesis.[\[2\]](#)

Reaction Scheme:



Materials:

- 3-Methyl-1-butylamine (isoamylamine)
- Acetic anhydride
- Ethyl acetate
- 5% aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- To a round-bottom flask containing 50 mL of deionized water, add 50 mmol of 3-methyl-1-butylamine.
- While stirring the mixture, slowly add 75 mmol of acetic anhydride to the flask.
- Allow the reaction mixture to stir at room temperature for 30-60 minutes. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[\[2\]](#)
- Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[\[2\]](#)
- Combine the organic layers and wash with 150 mL of a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.[\[2\]](#)

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[\[2\]](#)
- Purify the crude product by vacuum distillation to yield **N-(3-Methylbutyl)acetamide** as a clear liquid.[\[2\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and quantification of **N-(3-Methylbutyl)acetamide**.[\[3\]](#) The mass spectrum shows characteristic fragmentation patterns that confirm the molecular structure. The NIST WebBook provides a reference mass spectrum obtained by electron ionization.[\[5\]](#)

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions include:

- N-H stretch (amide): $\sim 3300\text{ cm}^{-1}$
- C-H stretch (alkane): $\sim 2960\text{-}2870\text{ cm}^{-1}$
- C=O stretch (amide I band): $\sim 1640\text{ cm}^{-1}$
- N-H bend (amide II band): $\sim 1550\text{ cm}^{-1}$ A reference gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[\[7\]](#)

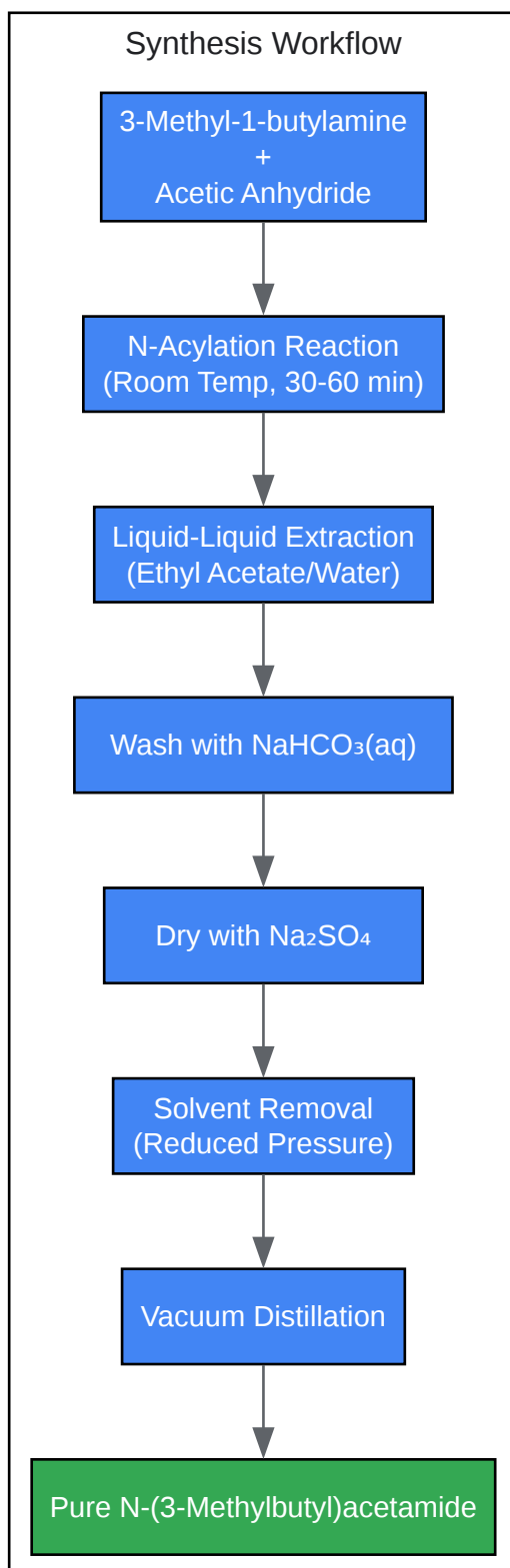
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for detailed structural elucidation. Based on the structure, the following proton signals are expected in the ^1H NMR spectrum:

- A doublet for the two methyl groups on the isobutyl chain.
- A multiplet for the methine proton of the isobutyl group.
- A triplet for the methylene group adjacent to the nitrogen.
- A multiplet for the other methylene group in the butyl chain.
- A singlet for the acetyl methyl group.

- A broad singlet for the N-H proton. A predicted ^1H NMR spectrum is available in the Human Metabolome Database.[8]

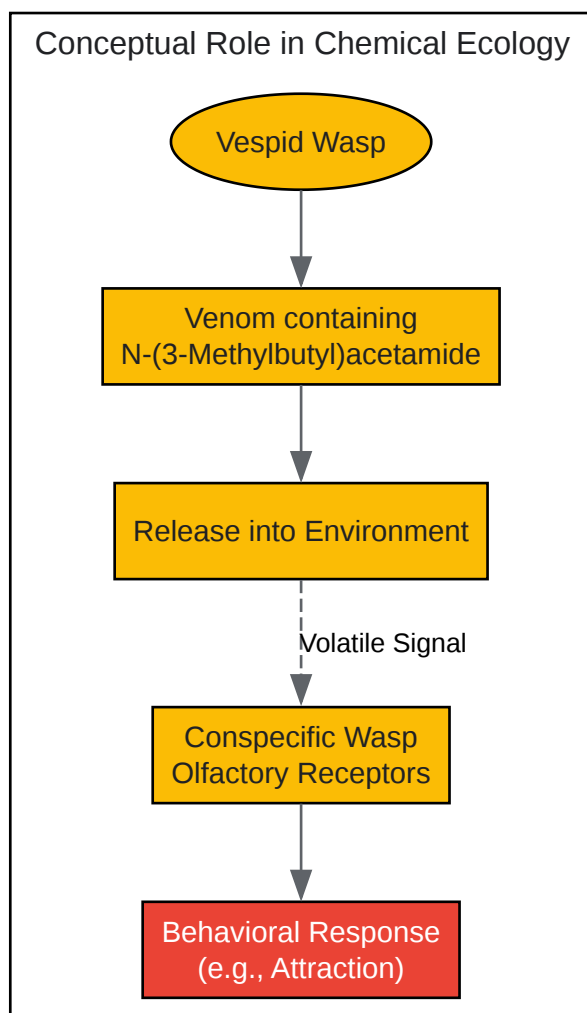
Visualized Workflow and Pathways

The following diagrams illustrate the synthesis workflow and a conceptual representation of its role in chemical ecology.



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Caption: Synthesis and purification workflow for **N-(3-Methylbutyl)acetamide**.



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